molecular formula C11H10N2S B071831 3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide CAS No. 175276-79-6

3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide

Cat. No.: B071831
CAS No.: 175276-79-6
M. Wt: 202.28 g/mol
InChI Key: LKZUYCBQOPNMNQ-UHFFFAOYSA-N
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Description

3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide is a chemical compound with the molecular formula C11H10N2S. It is known for its unique structure, which includes a pyrrole ring attached to a benzene ring with a carbothioamide group. This compound is used primarily in laboratory research and has various applications in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide typically involves the reaction of 3-bromobenzene-1-carbothioamide with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the pyrrole ring to the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(1h-Pyrrol-1-yl)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    3-(1h-Pyrrol-1-yl)benzene-1-sulfonamide: Contains a sulfonamide group instead of a carbothioamide group.

    3-(1h-Pyrrol-1-yl)benzene-1-carboxylic acid: Features a carboxylic acid group instead of a carbothioamide group

Uniqueness

3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-pyrrol-1-ylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-11(14)9-4-3-5-10(8-9)13-6-1-2-7-13/h1-8H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZUYCBQOPNMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384043
Record name 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-79-6
Record name 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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